molecular formula C14H17NO B1398806 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one CAS No. 16607-47-9

6-Benzyl-6-azabicyclo[3.2.1]octan-3-one

Cat. No.: B1398806
CAS No.: 16607-47-9
M. Wt: 215.29 g/mol
InChI Key: REVWWFCQBQDVEN-UHFFFAOYSA-N
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Description

6-Benzyl-6-azabicyclo[3.2.1]octan-3-one is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 . It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound involves a three-step process starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one . The lactone ring of this compound is opened with amines to give amides, which are then reduced with lithium aluminium hydride to produce amino alcohols .


Molecular Structure Analysis

The molecule contains a total of 35 bonds, including 18 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also features 1 five-membered ring, 2 six-membered rings, and 1 seven-membered ring .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 81-82 degrees Celsius .

Scientific Research Applications

Neurokinin Receptor Antagonists

6-Benzyl-6-azabicyclo[3.2.1]octan-3-one derivatives have been studied as neurokinin (NK1) receptor antagonists. Substitutions at certain positions on these compounds result in high-affinity NK1 antagonists with prolonged action in vivo. These modifications enhance selectivity over the hERG channel, a crucial aspect for potential therapeutic applications (Huscroft et al., 2006).

Synthetic Chemistry and Reactions

This chemical structure has been a focal point in synthetic chemistry. For instance, the recyclization of enamino ketones leads to derivatives of 6-azabicyclo[3.2.1]-oct-6-en-8-ones. These compounds react with nucleophilic reagents primarily at the carbonyl group, leading to stable nitroxide radicals (Reznikov et al., 1991).

Asymmetric Synthesis

In a study on chiral α-hydroxyaldehyde derivatives, the aza-Prins cyclization was used to construct the 6-oxa-2-azabicyclo[3.2.1]octane scaffold in a highly diastereoselective manner. This research offers a new route towards the asymmetric synthesis of 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives (Mahía et al., 2017).

Structural and Conformational Studies

Extensive studies have been conducted on the structural and conformational aspects of this compound derivatives. These studies, utilizing techniques like NMR spectroscopy and X-ray diffraction, have provided detailed insights into the molecular structure and stereochemistry of these compounds (Diez et al., 1991).

Enantiopure Derivatives

Research has also focused on the synthesis of enantiopure derivatives of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids. These studies highlight the potential for developing novel compounds with specific biological activities, particularly as they relate to the GABA receptor (Gelmi et al., 2007).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

6-benzyl-6-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-7-12-6-13(8-14)15(10-12)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVWWFCQBQDVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1N(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726876
Record name 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16607-47-9
Record name 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-(benzylaminomethyl)cyclohex-2-enol (3.80 g, 17.5 mmol) in dry dichloromethane (150 ml) was added activated manganese dioxide (18.0 g, 210 mmol) in one portion. The mixture was stirred vigorously under nitrogen for 2 h. The yellow solution was filtered through Celite and the solids were washed with dichloromethane (2×50 ml). The combined filtrates were concentrated by rotary evaporation to give an orange oil, which solidified on brief standing. The solid was recrystallized from hot hexane/ether to afford the ketone as an off-white solid (2.6 g, 68%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
catalyst
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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